

Ophiopojaponin C: A Technical Guide to Chemical Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: *Ophiopojaponin C*

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Introduction

Ophiopojaponin C is a complex steroidal saponin isolated from the tubers of *Ophiopogon japonicus* (Thunb.) Ker-Gawl., a plant widely used in traditional medicine, particularly in East Asia. As a member of the saponin class of compounds, **Ophiopojaponin C** is of significant interest to the scientific community for its potential therapeutic applications. Steroidal saponins from *Ophiopogon japonicus* are recognized for a range of biological activities, including cardioprotective, anti-inflammatory, and antioxidant effects. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Ophiopojaponin C** and related compounds, along with detailed experimental protocols for assessing its potential efficacy.

Chemical Structure and Physicochemical Properties

Ophiopojaponin C is a glycoside with a complex steroidal aglycone core. Its chemical identity is defined by its specific stereochemistry and the arrangement of its sugar moieties.

Table 1: Physicochemical Properties of **Ophiopojaponin C**

Property	Value	Source(s)
Molecular Formula	C ₄₆ H ₇₂ O ₁₇	PubChem[1]
Molecular Weight	897.1 g/mol	PubChem[1]
IUPAC Name	[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-14-[(2S,3R,4S,5S,6R)-5-hydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0 ² , ⁹ .0 ⁴ , ⁸ .0 ¹³ , ¹⁸]icos-18-ene-6,2'-oxane]-16-yl] acetate	PubChem[1]
CAS Number	911819-08-4	PubChem[1]
Synonyms	Ophiopojaponin-C, DA-66355	PubChem[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	ChemicalBook[2]
Appearance	Powder	ChemicalBook[2]

Biological and Pharmacological Activities

Direct pharmacological studies on isolated **Ophiopojaponin C** are limited in publicly available literature. However, extensive research on total saponin extracts from *Ophiopogon japonicus* and closely related steroidal saponins provides strong evidence for its potential biological activities. One study identified ophiopojaponin C as a key marker metabolite for distinguishing between *O. japonicus* roots from different geographical locations, highlighting its significance within the plant's chemical profile[3].

Anti-inflammatory Activity

Steroidal saponins from *Ophiopogon japonicus* have demonstrated significant anti-inflammatory properties[4][5][6]. Extracts have been shown to inhibit inflammatory responses both in vitro and in vivo[4]. For instance, a total saponin extract exhibited prominent immunomodulatory activity by promoting nitric oxide (NO) production and interleukin-1 release in macrophages, suggesting a role in regulating immune responses[7]. Other studies on specific saponins like Ophiopogonin D have shown potent inhibition of the NF-κB signaling pathway, a critical regulator of inflammation[8]. This suggests that **Ophiopojaponin C** likely contributes to the overall anti-inflammatory profile of the plant extract.

Antioxidant Activity

The antioxidant potential of saponins from *Ophiopogon japonicus* is well-documented[2][7]. These compounds can scavenge harmful free radicals and enhance the body's endogenous antioxidant defense systems. A study on the total saponin fraction showed a strong, concentration-dependent scavenging activity on the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical[7]. Furthermore, an extract rich in steroidal saponins was found to increase the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in a model of chronic heart failure[9]. Another specific steroidal saponin from the plant, nolinospinoside F, was shown to extend the lifespan of yeast by increasing the expression of antioxidant genes like SOD1 and SOD2[10][11].

Table 2: Quantitative Biological Data for *Ophiopogon japonicus* Saponin Extracts

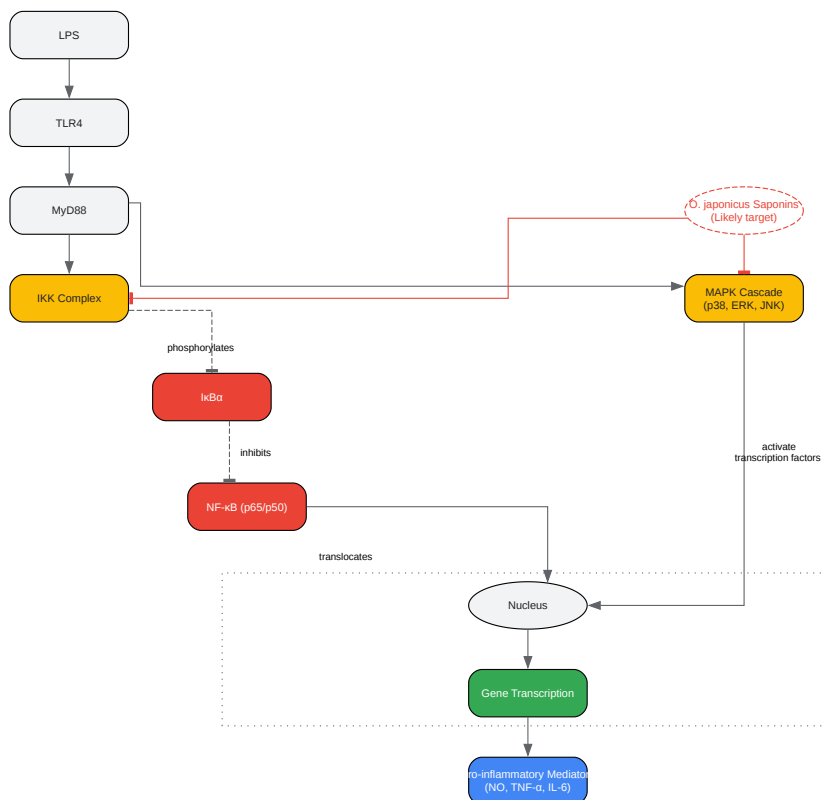
Assay	Test Substance	Result	Concentration	Source
DPPH Radical Scavenging	Total Saponin Extract	99.64% scavenging rate	5 mg/mL	[7]
Hydroxyl Radical Scavenging	Total Saponin Extract	Peak scavenging rate	2 mg/mL	[7]

Note: The data in this table pertains to total saponin extracts, not purified **Ophiopojaponin C**.

Potential Mechanism of Action: Modulation of Inflammatory Signaling Pathways

While the precise molecular targets of **Ophiopogonin C** have not been fully elucidated, evidence from related compounds strongly suggests that its anti-inflammatory effects are mediated through the inhibition of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.[\[8\]](#)[\[9\]](#)[\[12\]](#)[\[13\]](#)

In macrophages, stimuli such as bacterial lipopolysaccharide (LPS) bind to Toll-like receptor 4 (TLR4), triggering a cascade that activates both NF- κ B and MAPKs (including p38, JNK, and ERK). The activation of the I κ B kinase (IKK) complex leads to the phosphorylation and degradation of I κ B α , releasing the NF- κ B p65/p50 dimer to translocate into the nucleus. Simultaneously, MAPKs are phosphorylated and activated. Both pathways converge to induce the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF- α and IL-6. Saponins from *Ophiopogon japonicus* are believed to interfere with this cascade, likely by inhibiting the phosphorylation of key kinases such as IKK and MAPKs, thereby suppressing the inflammatory response.



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Figure 1: Plausible anti-inflammatory signaling pathway modulated by *O. japonicus* saponins.

Experimental Protocols

The following are detailed methodologies for common in vitro assays used to evaluate the anti-inflammatory and antioxidant properties relevant to **Ophiopo japonin C**.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

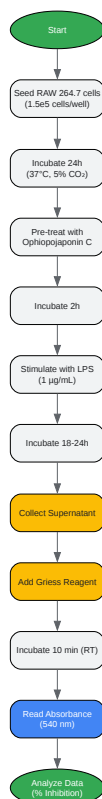
a. Materials:

- RAW 264.7 murine macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Lipopolysaccharide (LPS) from E. coli
- **Ophiopojaponin C** (test compound)
- Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid)
- Sodium nitrite (for standard curve)
- 96-well cell culture plates

b. Protocol:

- Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5×10^5 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
- Compound Treatment: Prepare various concentrations of **Ophiopojaponin C** in DMEM. Pre-treat the cells by replacing the old media with media containing the desired concentrations of the test compound. Incubate for 2 hours.
- LPS Stimulation: Add LPS to each well (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.
- Incubation: Incubate the plate for an additional 18-24 hours.
- Nitrite Measurement (Griess Assay):
 - Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
 - Add 100 µL of Griess Reagent to each well containing the supernatant.
 - Incubate at room temperature for 10-15 minutes in the dark.
 - Measure the absorbance at 540 nm using a microplate reader.

- **Data Analysis:** Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage inhibition of NO production compared to the LPS-only treated cells.



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Figure 2: Experimental workflow for the Nitric Oxide (NO) inhibition assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and rapid method to screen for the antioxidant activity of a compound by measuring its ability to scavenge the stable DPPH free radical.

a. Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl)

- Methanol or Ethanol (spectrophotometric grade)
- **Ophiopojaponin C** (test compound)
- Ascorbic acid or Trolox (positive control)
- 96-well plate or cuvettes
- Spectrophotometer or microplate reader

b. Protocol:

- DPPH Solution Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. The solution should have a deep purple color and an absorbance of approximately 1.0 at 517 nm. Store in the dark.[\[14\]](#)
- Sample Preparation: Prepare a stock solution of **Ophiopojaponin C** and the positive control in methanol. Create a series of dilutions from the stock solution.
- Reaction Setup:
 - In a 96-well plate, add a defined volume (e.g., 100 µL) of each sample dilution to separate wells.
 - Add an equal volume (e.g., 100 µL) of the 0.1 mM DPPH working solution to each well.
 - Prepare a blank containing only methanol and a control containing methanol and the DPPH solution.
- Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[\[14\]](#)
- Absorbance Measurement: Measure the absorbance of each well at 517 nm.
- Data Analysis: The scavenging activity is calculated as a percentage of the discoloration of the DPPH solution using the following formula:
 - % Scavenging Activity = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$

- Where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.
- The IC_{50} value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the sample concentrations.

Conclusion and Future Directions

Ophiopojaponin C stands as a compound of significant scientific interest due to its classification as a major steroidal saponin in *Ophiopogon japonicus*, a plant with a rich history in traditional medicine. While direct evidence of its pharmacological effects is still emerging, the extensive research on related saponins and total extracts from its source plant strongly indicates a high potential for anti-inflammatory and antioxidant activities. The likely mechanisms of action involve the modulation of critical inflammatory signaling cascades such as the NF- κ B and MAPK pathways.

For drug development professionals and researchers, **Ophiopojaponin C** represents a promising lead compound. Future research should focus on the isolation of **Ophiopojaponin C** in larger quantities to enable comprehensive pharmacological profiling. Key areas of investigation should include:

- Determination of specific IC_{50} values for its anti-inflammatory and antioxidant effects.
- Elucidation of its precise molecular targets and confirmation of its effects on the NF- κ B and MAPK signaling pathways using techniques like Western blotting and reporter gene assays.
- In vivo studies to validate its efficacy and safety in animal models of inflammatory diseases.

A deeper understanding of the structure-activity relationship of **Ophiopojaponin C** will be crucial for its potential development into a novel therapeutic agent for managing inflammation- and oxidative stress-related pathologies.

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